N-Benzyl-5-ethylnon-1-en-4-amine

Description

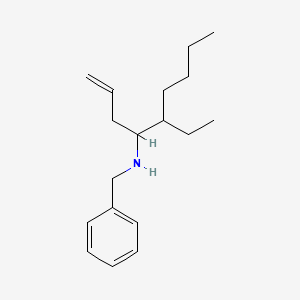

N-Benzyl-5-ethylnon-1-en-4-amine is a secondary amine characterized by a branched aliphatic chain (non-1-en-4-amine) substituted with an ethyl group at the fifth carbon and a benzyl group attached to the nitrogen atom.

Properties

CAS No. |

111865-52-2 |

|---|---|

Molecular Formula |

C18H29N |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

N-benzyl-5-ethylnon-1-en-4-amine |

InChI |

InChI=1S/C18H29N/c1-4-7-14-17(6-3)18(11-5-2)19-15-16-12-9-8-10-13-16/h5,8-10,12-13,17-19H,2,4,6-7,11,14-15H2,1,3H3 |

InChI Key |

RWEWBDDHHXQEGL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(CC=C)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for N-Benzylamines

N-Benzylamines are typically synthesized via reductive amination or direct alkylation of primary amines. For N-Benzyl-5-ethylnon-1-en-4-amine, the iminization-hydrogenation route is predominant, leveraging benzaldehyde derivatives and primary amines as precursors. The process involves two critical steps:

- Iminization : Condensation of a benzaldehyde with a primary amine to form an imine intermediate.

- Hydrogenation : Catalytic reduction of the imine to yield the N-benzylamine product.

Key advantages of this approach include operational simplicity, high yields, and compatibility with diverse solvents and catalysts.

Detailed Preparation Methods

Iminization Followed by Hydrogenation

Reaction Mechanism and Conditions

The synthesis begins with the condensation of 5-ethylnon-1-en-4-amine with a benzaldehyde derivative in a water-miscible solvent (e.g., methanol, ethanol, or tetrahydrofuran). Unlike traditional methods requiring azeotropic water removal, modern protocols retain water to streamline the process. For example:

- Benzaldehyde Derivative : Substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) enhance electronic diversity.

- Primary Amine : 5-Ethylnon-1-en-4-amine introduces the alkenyl and branched alkyl motifs.

The imine intermediate is hydrogenated in situ using palladium on activated carbon (Pd/C) under 1–10 bar H₂ pressure. This one-pot methodology eliminates intermediate isolation, improving throughput.

Solvent and Catalyst Optimization

- Solvents : Methanol and ethanol are preferred for their water miscibility and ability to stabilize imine intermediates. Glycol ethers improve solubility for hydrophobic substrates.

- Catalysts : Pd/C (5–10 wt%) achieves >90% conversion, while Raney nickel offers a cost-effective alternative for non-stereoselective reductions.

Table 1: Representative Reaction Conditions

| Parameter | Typical Range |

|---|---|

| Solvent | Methanol, Ethanol, THF |

| Catalyst | Pd/C (5–10 wt%) |

| H₂ Pressure | 1–10 bar |

| Temperature | 25–80°C |

| Reaction Time | 4–24 hours |

Alternative Catalytic Methods

Enzymatic Resolution

Lipase-mediated kinetic resolution resolves racemic mixtures, though this method is limited by substrate specificity and moderate ee (78% in cited cases).

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

Challenges and Mitigation Strategies

Byproduct Formation :

Stereochemical Control :

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-ethylnon-1-en-4-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into primary amines or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Alkyl halides, Sulfonyl chlorides

Major Products Formed

Oxidation: Amides, Nitriles

Reduction: Primary amines, Hydrocarbons

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-Benzyl-5-ethylnon-1-en-4-amine has found applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-Benzyl-5-ethylnon-1-en-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity: this compound lacks heterocyclic or fused-ring systems present in analogs like pyrrolopyrimidines or benzothiazoles. Its linear aliphatic chain may confer distinct physicochemical properties, such as higher lipophilicity compared to aromatic analogs . The benzothiazole derivative () incorporates a sulfur-containing heterocycle, which enhances binding to biological targets (e.g., enzymes or receptors) through π-π stacking or hydrogen bonding .

Functional Implications :

- Pyrrolopyrimidine analogs () are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs. The absence of such a scaffold in the target compound limits its direct applicability in this domain.

- The benzyl group, common across all compared compounds, likely enhances membrane permeability and metabolic stability, a feature critical for drug candidates .

Synthetic Challenges: The linear alkene in this compound introduces stereochemical complexity (cis/trans isomerism), which is absent in rigid heterocyclic analogs. This may complicate synthesis or purification processes.

Q & A

What synthetic methodologies are recommended for the laboratory-scale preparation of N-Benzyl-5-ethylnon-1-en-4-amine?

Classification : Basic

Answer : The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. For reductive amination, combine 5-ethylnon-1-en-4-one with benzylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography with a hexane/ethyl acetate gradient. Structural analogs, such as 4-ethyl-N-phenethylpiperidin-4-amine hydrochloride, highlight the importance of optimizing stoichiometry and reaction time to minimize byproducts .

How can discrepancies in NMR and mass spectrometry data during structural characterization be resolved?

Classification : Advanced

Answer : Spectral inconsistencies often arise from impurities, stereoisomerism, or solvent effects. For NMR, compare experimental shifts with computational predictions (e.g., DFT calculations) and validate using 2D techniques (COSY, HSQC). For mass spectrometry, ensure ionization efficiency by testing matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) modes. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula. Crystallographic validation via X-ray diffraction (using SHELXL for refinement) provides definitive structural proof .

What analytical techniques are critical for assessing purity and structural integrity?

Classification : Basic

Answer : Employ a combination of:

- HPLC : Use a C18 column with UV detection (λ = 255 nm, based on benzylamine analogs) to quantify purity ≥98% .

- NMR : Analyze ¹H/¹³C spectra for characteristic benzyl (-CH2Ph) and alkene (=CH-) signals.

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or GC-MS .

- Elemental Analysis : Validate empirical formula consistency.

What strategies improve reaction yield in synthesizing this compound derivatives?

Classification : Advanced

Answer : Optimize via:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Catalyst Selection : Use Pd/C or Raney Ni for hydrogenation steps.

- Temperature Control : Conduct reactions under reflux (80–100°C) for kinetic favorability.

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions. Comparative studies with piperidine analogs suggest yield improvements up to 30% with iterative parameter adjustments .

What safety protocols are essential for handling this compound in research laboratories?

Classification : Basic

Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Review Safety Data Sheets (SDS) for toxicity profiles, as structural analogs like benzylamine derivatives may exhibit acute toxicity .

How does the compound’s steric environment influence its reactivity in catalytic applications?

Classification : Advanced

Answer : The benzyl group and alkene moiety create steric hindrance, affecting nucleophilic attack and ligand coordination. Use X-ray crystallography (refined via SHELXL) to map electron density and identify reactive sites. Computational modeling (e.g., molecular docking) predicts interactions with catalytic surfaces or biological targets. Experimental kinetic studies under varying steric conditions (e.g., substituting bulkier aryl groups) can quantify reactivity trends .

What structural analogs of this compound are relevant in pharmacological research?

Classification : Basic

Answer : Analogs like 4-ethyl-N-phenethylpiperidin-4-amine (a morphine analog) and N-benzylpiperidines are studied for opioid receptor interactions. Synthesize derivatives by modifying the ethylnonene chain or benzyl substituents. Bioactivity screening via cytotoxicity assays (e.g., MTT assay) identifies lead compounds with therapeutic potential .

How can researchers address contradictions in biological activity data across studies?

Classification : Advanced

Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound stability. Standardize protocols by:

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM.

- Positive Controls : Include known inhibitors (e.g., naloxone for opioid studies).

- Metabolic Stability Tests : Use liver microsomes to assess degradation rates. Cross-validate findings with orthogonal assays (e.g., calcium flux vs. cAMP inhibition) .

What computational tools are effective for studying this compound’s intermolecular interactions?

Classification : Advanced

Answer : Combine:

- Molecular Dynamics (MD) : Simulate binding to lipid bilayers or proteins (GROMACS/AMBER).

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (Gaussian 09).

- Docking Software (AutoDock Vina) : Predict affinity for biological targets. Validate with experimental IC50 values from radioligand assays .

How can researchers validate the enantiomeric purity of synthesized this compound?

Classification : Advanced

Answer : Use chiral HPLC with a cellulose-based column and UV detection. Compare retention times with racemic standards. Circular dichroism (CD) spectroscopy provides optical activity confirmation. For absolute configuration, perform X-ray crystallography with anomalous scattering (SHELXL’s FLACK parameter) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.